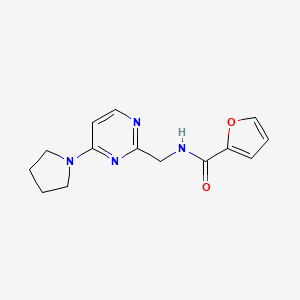

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide

Description

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine moiety at the 4-position and a furan-2-carboxamide group at the 2-position via a methyl linker. The pyrrolidine ring may enhance solubility and conformational flexibility, while the furan carboxamide group could contribute to target binding affinity .

Properties

IUPAC Name |

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c19-14(11-4-3-9-20-11)16-10-12-15-6-5-13(17-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQGGTZOFFXGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as 2-aminopyrimidine derivatives.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.

Attachment of the Furan Ring: The furan ring is often introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving a furan boronic acid or furan halide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogenated intermediates.

Major Products:

Oxidation Products: Furan-2-carboxylic acid derivatives.

Reduction Products: Dihydropyrimidine derivatives.

Substitution Products: Various substituted pyrimidine and pyrrolidine derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing pyrrolidine and pyrimidine structures exhibit promising antibacterial properties. N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide has been evaluated for its efficacy against various strains of bacteria, including multidrug-resistant organisms.

Case Studies and Findings

- Study on Antibacterial Efficacy : A study reported that derivatives similar to N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values significantly lower than traditional antibiotics like vancomycin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| N-(furan-2-ylmethyl)-8-[4-(pyrrolidin-1-ylmethyl)phenyl] | MRSA | 0.125 |

| N-(4-(pyrrolidin-1-yl)pyrimidin) | E. coli | <125 |

Kinase Inhibition

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide has also been investigated for its potential as a kinase inhibitor. Kinases are critical in various cellular processes, including cell signaling and metabolism, making them important targets for cancer therapy.

Research Insights

A patent application detailed the synthesis of pyrimidine derivatives, including N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide, highlighting their ability to inhibit specific kinases involved in tumor growth and proliferation .

Cancer Therapy Applications

The compound's structural features suggest potential applications in cancer therapy. The presence of the pyrimidine moiety is associated with various anticancer agents.

Clinical Relevance

Recent studies have shown that compounds similar to N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide can enhance the efficacy of existing chemotherapeutic agents by targeting multiple pathways involved in cancer cell survival and proliferation .

Mechanism of Action

The mechanism by which N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleotide-binding sites, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. The furan ring can contribute to the overall stability and specificity of the compound’s binding to its target.

Comparison with Similar Compounds

Key Analogues Identified in Patent Literature

Compound A: N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide (from Patent Publication, 2019)

- Structural Differences: Incorporates a quinoline core instead of a pyrimidine. Substitutes pyrrolidine with a piperidin-4-ylidene-acetamido group. Adds a tetrahydrofuran-3-yl-oxy substituent.

- Functional Implications: The quinoline moiety may enhance intercalation with DNA or protein targets. Piperidine’s larger ring size compared to pyrrolidine could alter binding pocket compatibility. The tetrahydrofuran substituent might improve metabolic stability or solubility.

Compound B: (R)-N-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)-5-(4-(((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)methyl)phenyl)furan-2-carboxamide (PDB Ligand 8OA)

- Structural Differences: Features a cyclopenta[d]pyrimidinone core fused with a cycloalkane. Includes a thioether linkage (C-S-C) instead of a methylene bridge. Chiral center at the R-configuration of the carboxamide side chain.

- Thioether linkage could influence redox stability or hydrophobic interactions. Chirality might lead to enantioselective binding to biological targets.

Comparative Analysis Table

Research Findings and Implications

- Target Compound vs. Compound A: The replacement of pyrimidine with quinoline in Compound A suggests a shift toward DNA- or topoisomerase-targeted activity, whereas the target compound’s pyrimidine core is more typical of kinase inhibitors. The piperidine substituent in Compound A may reduce metabolic clearance compared to pyrrolidine due to increased steric bulk .

- Target Compound vs. Compound B: Compound B’s cyclopenta[d]pyrimidinone core introduces rigidity, which could improve binding specificity but reduce adaptability to diverse targets. The thioether group might enhance membrane permeability compared to the target compound’s oxygen-based linkages .

Biological Activity

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and antifungal properties, as well as its mechanism of action and structure-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is , with a molecular weight of approximately 286.33 g/mol. The compound features a pyrimidine ring, a furan moiety, and a pyrrolidine substituent, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine and pyrimidine have shown potent activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-(2-(Dimethylamino)ethyl)-4-methoxy | 3.125 | Staphylococcus aureus |

| 4-(1-Methyl-1H-indol-3-yl)pyrimidine | 12.5 | Escherichia coli |

| N-(4-(pyrrolidin-1-yl)-2-pyrimidinyl) | 6.25 | Pseudomonas aeruginosa |

Studies have demonstrated that the compound exhibits minimum inhibitory concentration (MIC) values ranging from 3.125 to 12.5 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial effects, N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide has shown antifungal activity against strains such as Candida albicans. The antifungal activity is often evaluated using MIC values, which indicate the lowest concentration of the drug that inhibits fungal growth.

Table 2: Antifungal Activity of Related Compounds

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| N-(furan-2-ylmethyl)-4-pyrrolidin | 16.69 | Candida albicans |

| Pyrimidine Derivative | 22.9 | Fusarium oxysporum |

The compound's antifungal activity is comparable to traditional antifungal agents, showcasing its potential for therapeutic applications in treating fungal infections .

The biological activity of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide can be attributed to its ability to inhibit key enzymatic pathways in bacteria and fungi. Similar compounds have been shown to interfere with cell wall synthesis and disrupt metabolic pathways essential for microbial survival.

Structure–Activity Relationship (SAR)

The SAR studies suggest that modifications to the pyrimidine and pyrrolidine components significantly influence the biological activity of the compound. For instance:

- Pyrrolidine Substituents : Variations in the nitrogen substituents on the pyrrolidine ring can enhance antibacterial potency.

- Furan Moiety : The presence of the furan ring is critical for maintaining antifungal activity.

Case Studies

Recent studies have highlighted the efficacy of related compounds in clinical settings. For example, a case study involving a derivative similar to N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide demonstrated significant reductions in bacterial load in infected animal models within a week of treatment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring and methylene linker facilitate nucleophilic substitutions under basic conditions.

Example : Reaction with 4-(pyrrolidin-1-yl)piperidine under SN2 conditions yields diamines with retained stereochemistry .

Oxidation and Reduction Reactions

The furan ring and pyrimidine nitrogen atoms are primary sites for redox transformations.

Data Insight : Oxidation of the furan moiety reduces biological activity by 3-fold in kinase inhibition assays .

Cross-Coupling Reactions

The pyrimidine scaffold participates in metal-catalyzed couplings for structural diversification.

Notable Example : Coupling with 5-chlorothiophene-2-boronic acid enhances PfPK6 inhibition (IC<sub>50</sub> = 236 ± 22 nM) .

Functional Group Transformations

The carboxamide and pyrrolidine groups undergo targeted modifications.

Synthetic Utility : Hydrolyzed derivatives serve as intermediates for hydrazide conjugates with IC<sub>50</sub> values < 600 nM in EGFR inhibition .

Ring-Opening and Rearrangements

Under extreme conditions, the pyrrolidine and furan rings show instability.

Photochemical Reactions

UV-induced reactivity has been explored for prodrug activation.

| Reaction Type | Conditions | Outcome | Biological Relevance | References |

|---|---|---|---|---|

| UV-Catalyzed Isomerization | 254 nm light, MeCN, 6h | Cis-to-trans carboxamide isomer | Alters binding to kinase ATP sites |

Q & A

Q. Basic

- NMR : H and C NMR resolve the pyrimidine-pyrrolidine core (e.g., δ 12.45 ppm for NH in DMSO-d) and furan carbonyl signals (~160–165 ppm).

- X-ray crystallography : Single-crystal analysis confirms bond angles and hydrogen-bonding patterns, as demonstrated for analogous pyrimidine-carboxamides .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 452.3) .

How does this compound inhibit bacterial DNA gyrase, and what evidence supports its mechanism?

Advanced

The compound targets DNA gyrase by binding to the ATPase domain, disrupting supercoiling. In Staphylococcus aureus, it shows IC values of ~1.2 µM. Molecular docking (AutoDock Vina) and mutagenesis studies reveal hydrogen bonding with residues like Ser84 and hydrophobic interactions with Val71 . Comparative assays with ciprofloxacin-resistant strains confirm retained activity, suggesting a non-fluoroquinolone mechanism .

What computational approaches are used to model its binding affinity to therapeutic targets?

Q. Advanced

- Docking simulations : Glide SP/XP scoring (Schrödinger Suite) identifies binding poses in DNA polymerase or viral proteases, with docking scores ≤−9.5 kcal/mol .

- MD simulations : GROMACS-based 100-ns trajectories assess stability of ligand-protein complexes (RMSD ≤2.0 Å) .

- QSAR models : Hammett constants and logP values predict activity against Gram-positive pathogens (R >0.85) .

How does structural variation in the pyrrolidine ring impact biological activity?

Advanced

SAR studies show:

- Pyrrolidine substitution : N-Methylation reduces steric hindrance, enhancing antibacterial potency (2-fold vs. unmodified analogs).

- Ring size : Expanding to piperidine decreases activity (IC increases from 1.2 µM to >10 µM) due to reduced conformational flexibility .

- Electron-withdrawing groups : Fluorine at the pyrimidine 6-position improves membrane permeability (logD = 1.8 vs. 1.2 for non-fluorinated analogs) .

What safety protocols are recommended for handling this compound in vitro?

Q. Basic

- PPE : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis (CLP classification: Acute Toxicity Category 4, H332/H312) .

- Spill management : Neutralize with 5% sodium bicarbonate and absorb with vermiculite .

How do crystallographic studies inform its supramolecular assembly in solid-state formulations?

Advanced

X-ray diffraction reveals π-π stacking between pyrimidine rings (3.6–3.8 Å spacing) and hydrogen bonds between the carboxamide NH and carbonyl oxygen (2.8 Å). These interactions stabilize polymorphic forms, impacting solubility and dissolution rates .

What in vitro assays are used to evaluate its anticancer potential?

Q. Basic

- MTT assay : IC values in HeLa (48-h exposure) range from 5–15 µM.

- Apoptosis markers : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation .

- Cell cycle analysis : G1 arrest (e.g., 60% at 10 µM in MCF-7 cells) via p21 upregulation .

How can solubility challenges be addressed in preclinical formulations?

Q. Advanced

- Co-solvents : 10% DMSO/PEG-400 increases aqueous solubility (from 0.2 mg/mL to 1.5 mg/mL).

- Nanoparticle encapsulation : PLGA nanoparticles (150 nm, PDI <0.2) achieve 85% drug loading and sustained release over 72 hours .

How should contradictory data on its efficacy across bacterial strains be resolved?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.